REACTION_SMILES
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[CH2:14]1[O:15][CH2:16][CH2:17][CH2:18]1.[CH:1]1([N:4]2[CH:5]([C:10](=[O:11])[NH2:12])[CH2:6][O:7][CH2:8][CH2:9]2)[CH2:2][CH2:3]1.[ClH:13]>>[CH:1]1([N:4]2[CH:5]([CH2:10][NH2:12])[CH2:6][O:7][CH2:8][CH2:9]2)[CH2:2][CH2:3]1.[ClH:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)C1COCCN1C1CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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NCC1COCCN1C1CC1
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Name
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Type
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product
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Smiles
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Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |